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Compound of Interest

Compound Name: Zorifertinib hydrochloride

Cat. No.: B1652896 Get Quote

Introduction
Zorifertinib hydrochloride, also known as AZD3759, is a potent, orally active, and central

nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI).[1][2] It has been developed to treat non-small cell lung cancer (NSCLC) with

EGFR mutations, particularly in patients with CNS metastases.[3][4] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, pharmacokinetics, and clinical efficacy of Zorifertinib hydrochloride,

intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers
Zorifertinib hydrochloride is the hydrochloride salt of Zorifertinib. Its chemical structure is

characterized by a quinazoline core, which is a common feature in many EGFR inhibitors.

Table 1: Chemical Identifiers of Zorifertinib Hydrochloride
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Identifier Value

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-

methoxyquinazolin-6-yl] (2R)-2,4-

dimethylpiperazine-1-

carboxylate;hydrochloride[5]

CAS Number 1626387-81-2[5]

Molecular Formula C₂₂H₂₄Cl₂FN₅O₃[5]

Molecular Weight 496.4 g/mol [5]

SMILES
C[C@@H]1CN(C)CCN1C(=O)Oc2cc3c(cc2OC)

ncnc3Nc4cccc(c4F)Cl.Cl[6]

InChI

InChI=1S/C22H23ClFN5O3.ClH/c1-13-11-

28(2)7-8-29(13)22(30)32-19-9-14-17(10-

18(19)31-3)25-12-26-21(14)27-16-6-4-5-

15(23)20(16)24;/h4-6,9-10,12-13H,7-8,11H2,1-

3H3,(H,25,26,27);1H/t13-;/m1./s1[6]

InChIKey IFVBAZHARMVMRV-BTQNPOSSSA-N[6]

Physicochemical Properties
The physicochemical properties of Zorifertinib hydrochloride are crucial for its formulation,

delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Zorifertinib
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Property Value Source

XLogP3 4.1 Calculated[7]

Topological Polar Surface Area 79.8 Å² Calculated[7]

Hydrogen Bond Donor Count 1 Calculated[7]

Hydrogen Bond Acceptor

Count
8 Calculated[7]

Rotatable Bond Count 5 Calculated[7]

Solubility
DMSO: ≥ 50 mg/mL (108.72

mM)
[4]

Water: Insoluble [4]

pKa Data not publicly available -

Melting Point Data not publicly available -

Mechanism of Action
Zorifertinib is a reversible inhibitor of the EGFR tyrosine kinase.[8] It exerts its therapeutic effect

by binding to the ATP-binding site of both wild-type and mutated forms of the EGFR, including

the common activating mutations exon 19 deletion (exon 19Del) and L858R substitution in

exon 21.[1][2] This inhibition blocks the downstream signaling pathways that are critical for

cancer cell proliferation, survival, and differentiation.[6]

EGFR Signaling Pathway Inhibition
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This

activation initiates a cascade of downstream signaling pathways, primarily the

Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which promote cell

growth, proliferation, and survival. In NSCLC with activating EGFR mutations, the receptor is

constitutively active, leading to uncontrolled cell proliferation.
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Zorifertinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream

signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: Zorifertinib inhibits the EGFR signaling pathway.

Pharmacokinetics
A key feature of Zorifertinib is its ability to effectively cross the blood-brain barrier (BBB),

making it a promising treatment for NSCLC patients with CNS metastases.[8] It is not a

substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux

transporters, which are major contributors to the low CNS penetration of many other drugs.[8]

Table 3: Pharmacokinetic Parameters of Zorifertinib

Parameter Species Value

Oral Bioavailability Dog 90%[4]

Elimination Half-life (t₁/₂) Dog 6.2 hours[4]

Time to Maximum

Concentration (Tₘₐₓ)
Dog 0.5 - 1.5 hours[4]

Maximum Concentration

(Cₘₐₓ)
Dog 698 nM[4]

Clinical Efficacy
The clinical efficacy of Zorifertinib has been evaluated in the phase 3 EVEREST trial

(NCT03653546), a study focusing on treatment-naive NSCLC patients with EGFR mutations

and CNS metastases.[9]

Table 4: Clinical Efficacy Data from the EVEREST Trial
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Endpoint
Zorifertinib
(n=220)

Control (First-
generation
EGFR-TKI)
(n=219)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

9.6 months 6.9 months
0.719 (0.580 -

0.893)
0.0024[9]

Intracranial PFS 17.9 months Not Reported Not Reported 0.0018[10]

Objective

Response Rate

(ORR)

68.6% 58.4% - 0.027[3]

Experimental Protocols
Detailed experimental protocols for the synthesis and analytical characterization of Zorifertinib
hydrochloride are not fully available in the public domain. However, based on published

literature, the general methodologies for key biological assays are described below.

Synthesis of Zorifertinib Hydrochloride
A detailed, step-by-step synthesis protocol for Zorifertinib hydrochloride is not publicly

available. However, a publication in the Journal of Medicinal Chemistry describes the discovery

of Zorifertinib (referred to as compound 1m).[9] The synthesis would generally involve the

coupling of a substituted quinazoline core with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride,

followed by conversion to the hydrochloride salt.

Substituted Quinazoline
+ Piperazine Derivative Coupling Reaction Purification Hydrochloride Salt Formation Zorifertinib Hydrochloride

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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